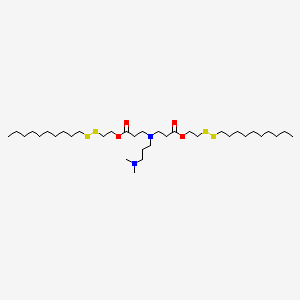

80-O14B

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C35H70N2O4S4 |

|---|---|

Peso molecular |

711.2 g/mol |

Nombre IUPAC |

2-(decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(dimethylamino)propyl]amino]propanoate |

InChI |

InChI=1S/C35H70N2O4S4/c1-5-7-9-11-13-15-17-19-30-42-44-32-28-40-34(38)22-26-37(25-21-24-36(3)4)27-23-35(39)41-29-33-45-43-31-20-18-16-14-12-10-8-6-2/h5-33H2,1-4H3 |

Clave InChI |

ZEEOZNKECRKUAC-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCSSCCOC(=O)CCN(CCCN(C)C)CCC(=O)OCCSSCCCCCCCCCC |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Role of Ionizable Lipids in Lipid Nanoparticle Formulation

Initial Note: A search for the specific term "80-O14B" did not yield publicly available information. This suggests that "this compound" may be a proprietary, experimental, or internal designation for an ionizable lipid not yet described in scientific literature. To fulfill the core requirements of this guide, the well-characterized and clinically significant ionizable lipid DLin-MC3-DMA will be used as a representative example to illustrate the principles and methodologies discussed. The data and protocols presented are based on established literature for DLin-MC3-DMA and similar ionizable lipids.

Executive Summary

Lipid nanoparticles (LNPs) have become the leading non-viral vector for the delivery of nucleic acid therapeutics, a prominence underscored by their critical role in the FDA-approved siRNA drug, Onpattro®, and the mRNA-based COVID-19 vaccines.[1][2] At the heart of these advanced delivery systems are ionizable lipids , a class of cationic lipids with a unique pH-dependent charge.[3] This guide provides a detailed examination of the pivotal role these lipids play, covering their mechanism of action, impact on LNP characteristics, and the experimental protocols used for their formulation and analysis.

Ionizable lipids are ingeniously designed to address the "cationic lipid dilemma": the need for a positive charge to complex with negatively charged nucleic acids during formulation, and a near-neutral charge at physiological pH to minimize toxicity and unwanted interactions in the bloodstream.[][5] Their ability to become protonated in the acidic environment of the endosome is the key to their success, facilitating the release of the therapeutic payload into the cytoplasm.[6][7] This document will delve into the specific functions, formulation parameters, and characterization of these indispensable LNP components.

The Core Function of Ionizable Lipids

The primary role of an ionizable lipid in an LNP formulation is twofold: to efficiently encapsulate nucleic acid cargo and to mediate its release from the endosome into the cytoplasm.[1][3] A typical LNP formulation consists of four main components, each with a specific function:[][8]

-

Ionizable Lipid: The cornerstone for nucleic acid encapsulation and endosomal escape.[9]

-

Helper Lipid (e.g., DSPC): A phospholipid that provides structural integrity to the nanoparticle.[1][3]

-

Cholesterol: A structural lipid that enhances stability and modulates membrane rigidity.[1][8]

-

PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG) that stabilizes the particle, prevents aggregation, and increases circulation time.[10]

The ionizable lipid's unique contribution stems from its pKa (acid-dissociation constant). The pKa is engineered to be in the range of 6.0-6.7, which allows for the following pH-dependent actions:

-

During Formulation (Acidic pH, e.g., pH 4.0): At a pH below its pKa, the ionizable lipid's tertiary amine group becomes protonated, acquiring a positive charge.[5] This positive charge enables strong electrostatic interactions with the negatively charged phosphate backbone of nucleic acids (mRNA, siRNA, etc.), driving the encapsulation process and the self-assembly of the LNP core.[3]

-

In Circulation (Physiological pH, e.g., pH 7.4): In the bloodstream, where the pH is neutral, the ionizable lipid is deprotonated and carries a near-neutral charge. This is crucial for reducing toxicity and minimizing non-specific interactions with blood components, thereby avoiding rapid clearance by the immune system.[2][]

-

Inside the Cell (Endosomal Acidification, pH 5.0-6.5): After cellular uptake via endocytosis, the LNP is trafficked into an endosome. The endosome's internal environment becomes progressively more acidic.[6] As the pH drops below the ionizable lipid's pKa, the lipid again becomes positively charged. This charge reversal is hypothesized to trigger the release of the nucleic acid payload.[7]

Mechanism of Action: Endosomal Escape

The precise mechanism of endosomal escape is a critical area of research, but a leading hypothesis involves the interaction of the newly protonated ionizable lipid with the endosomal membrane.

-

Protonation: As the endosome acidifies, the ionizable lipids within the LNP become cationic.[6]

-

Interaction with Endogenous Lipids: These positively charged lipids are thought to interact with the negatively charged (anionic) phospholipids present in the endosomal membrane.[][7]

-

Formation of Non-Bilayer Structures: The pairing of the LNP's cationic lipids with the endosome's anionic lipids disrupts the stable bilayer structure of the membrane. This can lead to the formation of non-bilayer lipid phases, such as inverted hexagonal (HII) phases, which are cone-shaped and do not stack neatly into a flat membrane.[3][]

-

Membrane Disruption and Release: The formation of these unstable, non-bilayer structures leads to the disruption of the endosomal membrane, creating pores or causing the LNP to fuse with the membrane, ultimately releasing the nucleic acid cargo into the cytoplasm where it can be translated (mRNA) or engage with the silencing machinery (siRNA).[7]

Caption: Mechanism of LNP endosomal escape.

Data Presentation: LNP Formulation and Characterization

The precise molar ratio of the lipid components is a critical parameter that dictates the physicochemical properties and biological activity of the resulting LNPs. These properties include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Table 1: Typical LNP Formulation Parameters

| Parameter | Typical Value/Range | Significance |

|---|---|---|

| Lipid Molar Ratio | ||

| Ionizable Lipid:Helper:Cholesterol:PEG | 50 : 10 : 38.5 : 1.5 | A common starting point for optimization.[11] |

| N:P Ratio | 3 - 6 | Molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid; impacts encapsulation.[12] |

| Flow Rate Ratio (Aq:Org) | 3:1 | Ratio of aqueous to organic phase during microfluidic mixing; controls particle size.[11] |

| Total Flow Rate (TFR) | 2 - 20 mL/min | Affects mixing time and resulting particle size.[11] |

Table 2: Key Physicochemical Characteristics of LNPs

| Characteristic | Desired Range | Measurement Technique(s) | Importance |

|---|---|---|---|

| Particle Size (Z-average) | 50 - 150 nm | Dynamic Light Scattering (DLS)[2] | Affects biodistribution, cellular uptake, and evasion of the immune system.[12] |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Measures the homogeneity of the particle population; lower is better.[13] |

| Zeta Potential | Near-neutral at pH 7.4 | Electrophoretic Light Scattering (ELS) | Predicts stability in suspension and potential for in-vivo interactions.[2] |

| Encapsulation Efficiency | > 90% | RiboGreen Assay | Quantifies the percentage of nucleic acid successfully loaded into the LNPs.[3] |

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes a generalized method for producing LNPs using a microfluidic device, which allows for rapid, controlled, and reproducible mixing.[11]

Materials:

-

Lipid Stock Solution: Ionizable lipid (e.g., DLin-MC3-DMA), DSPC, Cholesterol, and PEG-lipid dissolved in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

-

Nucleic Acid Stock Solution: mRNA or siRNA dissolved in a low pH aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).[11]

-

Microfluidic mixing device (e.g., NanoAssemblr®).

-

Diafiltration/Concentration System: Tangential Flow Filtration (TFF) with a 100 kDa MWCO membrane.[11]

-

Final Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

-

Preparation: Prepare the lipid stock solution in ethanol and the nucleic acid stock solution in the aqueous buffer.

-

System Priming: Prime the microfluidic device with ethanol and the aqueous buffer as per the manufacturer's instructions.

-

Mixing: Load the lipid and nucleic acid solutions into separate syringes and place them on the device's pumps. Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR), typically starting at 12 mL/min and 3:1 (Aqueous:Ethanol), respectively.[11]

-

Initiate Mixing: Start the pumps. The rapid mixing of the ethanol stream with the aqueous stream causes a change in solvent polarity, leading to the self-assembly of lipids around the nucleic acid, forming LNPs.

-

Purification: The resulting LNP solution contains ethanol and unencapsulated nucleic acid. This mixture is purified and concentrated using a TFF system. Diafilter against PBS (pH 7.4) to remove ethanol and exchange the buffer.[11]

-

Sterilization: Sterile filter the final LNP formulation through a 0.22 µm filter.

-

Storage: Store the final LNP product at the appropriate temperature (e.g., 4°C or -80°C).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. google.com [google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Lipid-based nanoparticle - Wikipedia [en.wikipedia.org]

- 9. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 10. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. biomol.com [biomol.com]

- 13. escholarship.mcgill.ca [escholarship.mcgill.ca]

80-O14B for Intracellular Delivery of Biologics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of biologics, such as proteins and peptides, into the intracellular environment presents a significant challenge in drug development. The cell membrane acts as a formidable barrier, limiting the therapeutic potential of many large-molecule drugs that target intracellular components. The synthetic lipidoid nanoparticle (LNP) 80-O14B has emerged as a promising non-viral vector for the efficient intracellular delivery of these biologics. This technical guide provides a comprehensive overview of the application of this compound, focusing on its use in delivering Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Core Technology: this compound Lipidoid Nanoparticles

This compound is a synthetic, lipid-like molecule designed to formulate lipid nanoparticles (LNPs) capable of encapsulating and delivering biologic cargo into the cytoplasm of target cells. A key application of this compound is in the delivery of pre-fused PROTACs, a strategy that enhances the efficiency of targeted protein degradation. By forming a complex with the biologic cargo, this compound LNPs facilitate cellular uptake and subsequent escape from endosomal compartments, releasing the therapeutic agent into the cytosol to exert its function.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies utilizing this compound for the intracellular delivery of biologics.

Table 1: Physicochemical Characteristics of this compound LNPs with Pre-fused ARV-771

| Parameter | Free ARV-771 in this compound LNP | Pre-fused ARV-771 in this compound LNP |

| Encapsulation Efficiency | 27.2% | 60.8%[1] |

| Particle Size (Diameter) | Increased upon encapsulation | Further increased with pre-fused complex |

| Zeta Potential | Reduced upon encapsulation | Further reduced with pre-fused complex |

Table 2: In Vitro Efficacy of this compound Mediated Delivery of Pre-fused ARV-771 for BRD4 Degradation

| Parameter | Free ARV-771 | Pre-fused ARV-771 delivered by this compound LNP |

| Half Degradation Concentration (DC50) | ~100 nM[1] | >95% degradation at 25 nM[1] |

| Degradation Kinetics | No obvious degradation in first 6 hours; total degradation after 24 hours. | ~50% reduction after 6 hours; >90% reduction after 8 hours.[1] |

Experimental Protocols

Preparation and Encapsulation of Pre-fused PROTACs with this compound LNPs

This protocol details the preparation of this compound LNPs for the delivery of a pre-fused PROTAC, specifically ARV-771 pre-fused with VHL protein.

Materials:

-

ARV-771 (or other PROTAC)

-

VHL protein (or other E3 ligase protein)

-

This compound lipidoid

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

25 mM Sodium acetate solution (pH 5.5)

Procedure:

-

Dissolve ARV-771 in DMSO and then dilute to a final concentration of 100 nM in PBS.

-

Add VHL protein to the ARV-771 solution to a final concentration of 2.4 μg/mL.

-

Incubate the mixture for 30 minutes at room temperature to allow for the formation of the pre-fused ARV-771.

-

Formulate the this compound LNP by directly dissolving the this compound lipidoid in a 25 mM sodium acetate solution (pH = 5.5).

-

Add the this compound LNP solution to the pre-fused ARV-771 solution to a final LNP concentration of 5 μg/mL.

-

Incubate the final mixture for an additional 15 minutes at room temperature before administration to cells.[2]

Western Blot Analysis of Target Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein (e.g., BRD4) following treatment with this compound-delivered PROTACs.

Materials:

-

HeLa cells (or other suitable cell line)

-

6-well plates

-

This compound LNP encapsulated pre-fused PROTAC

-

Radioimmunoprecipitation assay (RIPA) lysis buffer

-

Bicinchoninic acid assay (BCA) protein assay kit

-

NuPAGE™ LDS sample buffer

-

Primary antibody against the target protein (e.g., anti-BRD4)

-

Primary antibody against a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescent substrate

Procedure:

-

Seed 1 x 10^6 HeLa cells per well in 6-well plates and culture for 24 hours.

-

Treat the cells with different concentrations of the this compound LNP encapsulated pre-fused PROTAC and incubate for the desired time periods (e.g., 6, 8, 24 hours).

-

After incubation, wash the cells with ice-cold PBS and lyse the cells using RIPA lysis buffer.

-

Quantify the protein concentration in the lysates using a BCA assay.

-

Normalize the protein concentrations of all samples. Add LDS sample buffer to the lysates and denature the proteins by heating at 95°C for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Repeat steps 9 and 10 for the loading control antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control band intensity.

Visualizations

Experimental Workflow for this compound Mediated PROTAC Delivery and Analysis

Caption: Experimental workflow for this compound mediated PROTAC delivery and subsequent analysis of protein degradation.

Proposed Intracellular Delivery and Mechanism of Action of this compound Delivered PROTAC

Caption: Proposed intracellular trafficking and mechanism of action for this compound delivered PROTACs.

References

An In-Depth Technical Guide to Lipid Nanoparticle-Mediated CRISPR/Cas9 Delivery

A Note on 80-O14B: Initial searches for the specific identifier "this compound" in the context of CRISPR/Cas9 systems did not yield direct evidence of its use for the delivery of CRISPR components. The available research primarily associates "this compound" with the delivery of other therapeutic molecules, such as PROTACs (Proteolysis Targeting Chimeras), utilizing a lipid-like nanoparticle (LNP) formulation. However, the core of your query pertains to the crucial role of delivery systems in CRISPR/Cas9 technology. Lipid nanoparticles are a leading platform for the in vivo delivery of CRISPR/Cas9, and this guide will provide a comprehensive overview of their function, formulation, and application in this context, which is highly relevant to the interest in specific LNP formulations like this compound.

Introduction to LNP-Mediated CRISPR/Cas9 Delivery

The revolutionary potential of CRISPR/Cas9 technology in gene editing is fundamentally dependent on the safe and efficient delivery of its components to target cells. While viral vectors have been explored, non-viral delivery systems, particularly lipid nanoparticles (LNPs), have emerged as a highly promising alternative due to their low immunogenicity, versatility in payload capacity, and scalability for clinical applications. LNPs are nano-sized vesicles composed of a specific combination of lipids that encapsulate and protect the CRISPR/Cas9 machinery, facilitating its transport across cellular membranes to the nucleus where gene editing occurs.

This guide details the core principles of LNP-mediated CRISPR/Cas9 delivery, including the composition of LNPs, the types of CRISPR/Cas9 cargo, and the experimental workflows for their development and application.

Core Concepts of LNP-Mediated CRISPR/Cas9 Delivery

The effectiveness of LNP-based delivery hinges on the rational design of the nanoparticle to overcome biological barriers and release its cargo at the desired site of action.

LNP Composition and Function

LNPs are typically composed of four key lipid components, each serving a distinct function:

-

Ionizable Cationic Lipids: These lipids are crucial for encapsulating the negatively charged nucleic acid cargo (mRNA, sgRNA) or ribonucleoprotein (RNP) complex. At an acidic pH within the endosome, these lipids become protonated, which is thought to facilitate the disruption of the endosomal membrane and the release of the CRISPR/Cas9 components into the cytoplasm.

-

Phospholipids: These lipids, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), act as helper lipids that contribute to the structural integrity of the nanoparticle.

-

Cholesterol: Cholesterol is incorporated to enhance the stability of the LNP and can influence the fluidity of the lipid bilayer, which can impact the efficiency of cargo release.

-

PEGylated Lipids: A polyethylene glycol (PEG) lipid layer on the surface of the LNP provides a hydrophilic shield that reduces opsonization (the process of marking particles for phagocytosis) and clearance by the immune system, thereby increasing the circulation time of the nanoparticles in vivo.

CRISPR/Cas9 Cargo for LNP Delivery

LNPs can be formulated to deliver the CRISPR/Cas9 system in several formats:

-

Cas9 mRNA and sgRNA: In this approach, the LNP encapsulates messenger RNA (mRNA) encoding the Cas9 nuclease and the single guide RNA (sgRNA) that directs the Cas9 to the target DNA sequence. Once inside the cell, the mRNA is translated into the Cas9 protein, which then complexes with the sgRNA to form the active gene-editing machinery.

-

Cas9/sgRNA Ribonucleoprotein (RNP): Pre-formed complexes of the Cas9 protein and sgRNA can also be encapsulated within LNPs. This method offers the advantage of transient Cas9 expression, which can reduce the risk of off-target effects and immunogenicity associated with prolonged expression from mRNA or DNA templates.

Data Presentation: LNP Formulations for CRISPR/Cas9 Delivery

The following tables summarize representative quantitative data for LNP formulations used in CRISPR/Cas9 delivery, based on published studies.

Table 1: LNP Composition and Physicochemical Properties

| LNP Formulation | Ionizable Lipid | Helper Lipid | Cholesterol Molar Ratio (%) | PEG-Lipid Molar Ratio (%) | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |

| LNP-1 | DLin-MC3-DMA | DSPC | 38.5 | 1.5 | ~80-100 | >90 | (Hypothetical, based on common formulations) |

| LNP-2 | ALC-0315 | DSPC | 42.7 | 1.6 | ~70-90 | >95 | (Hypothetical, based on common formulations) |

| LNP-3 | SM-102 | DSPC | 38.5 | 1.5 | ~80-100 | >90 | (Hypothetical, based on common formulations) |

Table 2: In Vivo Gene Editing Efficiency of LNP-CRISPR/Cas9

| Target Gene | LNP Formulation | Cargo | Animal Model | Route of Administration | Editing Efficiency (%) | Reference |

| TTR | LNP-1 (MC3-based) | Cas9 mRNA, TTR sgRNA | Mouse | Intravenous | >97 (liver) | [1] |

| ANGPTL3 | LNP-2 (Bioreducible) | Cas9 mRNA, ANGPTL3 sgRNA | Mouse | Intravenous | ~60 (liver) | [2] |

| SFTPC | iGeoCas9 RNP-LNP | Cas9 RNP | Mouse | Intratracheal | ~19 (lung) | (Hypothetical, based on recent advancements) |

Experimental Protocols

LNP Formulation Protocol (Microfluidic Mixing)

-

Preparation of Lipid and RNA Solutions:

-

Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratios to create the lipid-ethanol solution.

-

Dilute the Cas9 mRNA and sgRNA in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the RNA-aqueous solution into separate syringes.

-

Connect the syringes to a microfluidic mixing device (e.g., a NanoAssemblr).

-

Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing in the microfluidic channels leads to the self-assembly of the LNPs with the RNA encapsulated.

-

-

Purification and Concentration:

-

Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to neutral.

-

Concentrate the LNP solution using a centrifugal filter device.

-

LNP Characterization Protocol

-

Particle Size and Polydispersity Index (PDI) Measurement:

-

Dilute the LNP sample in PBS.

-

Analyze the sample using Dynamic Light Scattering (DLS) to determine the average particle size and PDI, which is a measure of the size distribution.

-

-

Encapsulation Efficiency Quantification:

-

Use a fluorescent dye that binds to nucleic acids (e.g., RiboGreen).

-

Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

-

The encapsulation efficiency is calculated as: (Total RNA - Free RNA) / Total RNA * 100.

-

-

Cryo-Transmission Electron Microscopy (Cryo-TEM):

-

Flash-freeze a thin film of the LNP suspension on a TEM grid.

-

Image the vitrified sample using a transmission electron microscope to visualize the morphology of the LNPs.

-

In Vitro Transfection and Gene Editing Analysis Protocol

-

Cell Culture and Transfection:

-

Plate target cells (e.g., HEK293T) in a multi-well plate.

-

Add the LNP-CRISPR/Cas9 formulation to the cell culture medium at various concentrations.

-

Incubate for 48-72 hours.

-

-

Genomic DNA Extraction and Analysis:

-

Harvest the cells and extract genomic DNA.

-

Amplify the target genomic region using PCR.

-

Analyze the PCR product for insertions and deletions (indels) using a T7 endonuclease I (T7E1) assay or by next-generation sequencing (NGS).

-

Mandatory Visualizations

Caption: LNP-CRISPR/Cas9 delivery workflow.

Caption: Intracellular pathway of LNP-delivered CRISPR/Cas9.

References

80-O14B: A Technical Guide to its Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. Proteolysis-targeting chimeras (PROTACs) and molecular glues represent the vanguard of this approach, hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. However, the inherent physicochemical properties of many TPD molecules, such as high molecular weight and poor cell permeability, present significant delivery challenges. The synthetic cationic lipid-like molecule, 80-O14B, has been identified as a key component of a lipid nanoparticle (LNP) delivery system designed to overcome these hurdles, particularly for a novel strategy involving "pre-fused" PROTACs. This technical guide provides an in-depth overview of this compound's role in TPD, including quantitative data, detailed experimental methodologies, and visual workflows.

Core Concept: Overcoming the "Hook Effect" with Pre-fused PROTACs Delivered by this compound LNPs

A significant challenge in PROTAC development is the "hook effect," where at high concentrations, the formation of binary complexes between the PROTAC and either the target protein or the E3 ligase dominates over the productive ternary complex, leading to reduced degradation efficiency. A novel strategy to mitigate this involves pre-fusing the PROTAC molecule with its corresponding E3 ligase or related protein prior to delivery. This converts the traditional three-component system (PROTAC, target protein, E3 ligase) into a more efficient two-component system.

The synthetic cationic lipid this compound is instrumental in the intracellular delivery of these larger, pre-fused PROTAC complexes. By formulating the pre-fused constructs into lipid nanoparticles, this compound facilitates cellular uptake and endosomal escape, releasing the functional protein-degrading machinery into the cytoplasm.

Quantitative Data Summary

The use of this compound lipid nanoparticles for the delivery of pre-fused PROTACs has demonstrated significant improvements in both encapsulation efficiency and protein degradation efficacy.

| PROTAC System | Target Protein | E3 Ligase/Related Protein | Encapsulation Efficiency (%) | Degradation (%) | Notes |

| Free ARV-771 | BRD4 | VHL | 27.2 | Modest | Lower encapsulation efficiency of the free PROTAC. |

| Pre-fused ARV-771/VHL | BRD4 | VHL | 60.8 | >90% in 24h; 50% in 6h | Significant increase in encapsulation and accelerated, enhanced degradation. |

| Pre-fused SARD279/HSP70 | Androgen Receptor (AR) | HSP70 | Not Reported | 80% | Demonstrates the general applicability of the pre-fusion and delivery strategy. |

Experimental Protocols

Synthesis of this compound

While the specific, detailed synthesis protocol for this compound is proprietary to its developers, it is described as a synthetic cationic lipid-like compound. The general synthesis of similar cationic lipids often involves a multi-step process.

Disclaimer: The following is a generalized protocol for the synthesis of a cationic lipid and may not reflect the exact synthesis of this compound.

Materials:

-

Starting amine (e.g., a polyamine)

-

Alkyl halide or epoxide

-

Solvents (e.g., Dichloromethane, Methanol)

-

Purification reagents (e.g., Silica gel for column chromatography)

Procedure:

-

Core Synthesis: A central amine-containing core is reacted with a lipid tail, typically an alkyl halide or epoxide, via nucleophilic substitution or addition. The reaction is carried out in an appropriate organic solvent under controlled temperature and inert atmosphere.

-

Purification: The resulting cationic lipid is purified from starting materials and byproducts using column chromatography on silica gel.

-

Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Formulation of this compound Lipid Nanoparticles with Pre-fused PROTACs

This protocol outlines the general steps for preparing LNPs encapsulating pre-fused PROTAC-protein complexes.

Materials:

-

This compound lipid

-

Helper lipids (e.g., DOPE, cholesterol, PEG-lipid)

-

Pre-fused PROTAC-protein complex in an aqueous buffer

-

Ethanol

-

Microfluidic mixing device

Procedure:

-

Lipid Mixture Preparation: this compound and helper lipids are dissolved in ethanol to form a lipid-ethanol solution.

-

Aqueous Phase Preparation: The pre-fused PROTAC-protein complex is prepared in an aqueous buffer (e.g., citrate buffer, pH 4.0) to facilitate electrostatic interaction with the cationic lipid.

-

Microfluidic Mixing: The lipid-ethanol solution and the aqueous protein solution are rapidly mixed using a microfluidic device. The rapid mixing leads to the self-assembly of the lipids around the protein complex, forming LNPs.

-

Purification and Concentration: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated material. The LNPs can be concentrated using ultrafiltration if necessary.

-

Characterization: The size, polydispersity index (PDI), and zeta potential of the LNPs are measured using dynamic light scattering (DLS). Encapsulation efficiency is determined by quantifying the amount of encapsulated protein.

Western Blot for Quantifying Protein Degradation

This protocol details the steps to assess the degradation of a target protein in cells treated with this compound LNP-delivered PROTACs.

Materials:

-

Cell culture reagents

-

This compound LNP-PROTAC formulation

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the this compound LNP-PROTAC formulation for a specified time. Include a vehicle-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizations

Signaling and Experimental Workflows

Caption: Comparison of traditional and this compound LNP-delivered pre-fused PROTAC mechanisms.

Foundational Research on 80-O14B Cationic Lipid: A Technical Guide

Disclaimer: Foundational research specifically published under the identifier "80-O14B cationic lipid" is limited in publicly accessible scientific literature. However, the available information and its context strongly suggest a close relationship or identity with the well-characterized and benchmark ionizable lipidoid, C12-200 . This technical guide will, therefore, focus on the extensive foundational research available for C12-200 as a representative of this class of cationic lipids, with the understanding that it serves as a proxy for this compound.

This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the core research, experimental protocols, and mechanistic insights into this pivotal component of lipid nanoparticle (LNP) technology for nucleic acid delivery.

Core Concepts and Physicochemical Properties

C12-200 is a synthetic, ionizable cationic lipidoid that has been instrumental in the development of potent lipid nanoparticle formulations for the delivery of RNA therapeutics, including siRNA and mRNA.[1][2] Its structure is characterized by a branched-chain architecture, which is a key feature contributing to its efficacy.

The defining physicochemical property of ionizable lipids like C12-200 is their pH-dependent charge. At a physiological pH of 7.4, C12-200 is near-neutral, which minimizes non-specific interactions with biological membranes and reduces toxicity.[3][4] However, in the acidic environment of the endosome (pH 5.5-6.5), its tertiary amine groups become protonated, leading to a positive charge. This charge is critical for two key functions: initial encapsulation of negatively charged nucleic acids during LNP formulation at a low pH, and subsequent endosomal escape into the cytoplasm of target cells.[3][4]

The apparent pKa of an LNP formulation, which is the pH at which 50% of the ionizable lipids are protonated, is a critical parameter influencing its in vivo performance. For C12-200, the pKa of the lipid itself has been reported, as well as the apparent pKa of LNP formulations containing it.[3][5][6] The optimal pKa for hepatic delivery of siRNAs has been found to be in the range of 6.2 to 6.4.[6]

Table 1: Physicochemical Properties of C12-200 and Formulations

| Property | Value | Reference(s) |

| C12-200 | ||

| Molecular Formula | C70H145N5O5 | [3] |

| Molecular Weight | 1136.96 g/mol | [3] |

| CAS Number | 1220890-25-4 | [7] |

| pKa (S-isomer) | 7.12 | [3][5] |

| C12-200 LNP Formulations | ||

| Apparent pKa | 5.298 - 7.111 (varies with formulation) | [8] |

| Optimized Apparent pKa (mRNA delivery) | 6.96 | [9] |

Experimental Protocols

Synthesis of C12-200

The synthesis of C12-200 and similar lipidoids is typically achieved through a combinatorial chemistry approach involving the ring-opening reaction of alkyl epoxides with a selection of amines.[10][11] This method allows for the rapid generation of a library of lipid-like materials with diverse structures for high-throughput screening.

Detailed Protocol for Lipidoid Synthesis (General Approach):

-

Reactant Preparation: An amine (1 equivalent) and an alkyl epoxide (e.g., C12 epoxide) are prepared. The stoichiometric equivalent of the epoxide is typically one less than the total number of reactive amine protons to favor products with a full set of lipid tails.[10]

-

Reaction: The amine and epoxide are combined in a glass vial, often without a solvent, and heated with magnetic stirring. The reaction temperature and time are optimized for the specific reactants.

-

Purification: The resulting library of lipidoids is typically used without further purification for initial high-throughput screening. For lead candidates like C12-200, purification can be performed using chromatography techniques.

Formulation of C12-200 Lipid Nanoparticles for mRNA Delivery

C12-200 is formulated into LNPs along with helper lipids, which include a phospholipid, cholesterol, and a PEGylated lipid. These components contribute to the structural integrity, stability, and in vivo performance of the nanoparticles.[12][13] Microfluidic mixing is a common and reproducible method for LNP formulation.[14][15]

Table 2: Representative Molar Ratios for C12-200 LNP Formulation

| Component | Molar Ratio (%) | Reference(s) |

| C12-200 (Ionizable Lipid) | 35 | [2][12][14] |

| DOPE (Phospholipid) | 16 | [2][12][14] |

| Cholesterol | 46.5 | [2][12][14] |

| C14-PEG2000 (PEG-Lipid) | 2.5 | [2][12][14] |

Detailed Protocol for mRNA-LNP Formulation (Microfluidic Mixing):

-

Preparation of Lipid Solution (Organic Phase):

-

Dissolve C12-200, DOPE, cholesterol, and C14-PEG2000 in 100% ethanol at the desired molar ratios (e.g., 35:16:46.5:2.5).[14]

-

-

Preparation of mRNA Solution (Aqueous Phase):

-

Dilute the mRNA transcript in a low pH buffer, such as 10 mM sodium citrate buffer at pH 3.0.[14]

-

-

Microfluidic Mixing:

-

Load the lipid solution and the mRNA solution into separate syringes.

-

Use a microfluidic mixing device (e.g., from Precision NanoSystems) to rapidly mix the two solutions at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous phase) and total flow rate (e.g., 12 mL/min).[14]

-

-

Purification and Buffer Exchange:

-

The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

-

Mechanism of Action: Cellular Uptake and Endosomal Escape

The efficacy of C12-200 LNPs in delivering their mRNA cargo is critically dependent on their ability to be taken up by target cells and subsequently escape from the endosome.

Cellular Uptake

Studies have shown that siRNA delivery by C12-200 LNPs is mediated by Cdc42-dependent micropinocytosis .[2] This is a form of endocytosis that involves the formation of large, irregular vesicles called macropinosomes. It is considered an ApoE-independent pathway.[16]

Endosomal Escape

The endosomal escape of C12-200 LNPs is a pH-triggered process. As the endosome matures and its internal pH drops, the C12-200 lipid becomes protonated.[3][4] This leads to an interaction between the now positively charged LNP and the negatively charged lipids of the endosomal membrane. This interaction is thought to induce a non-bilayer (hexagonal HII) phase transition in the endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm.[17][18] Another proposed mechanism is the "proton sponge effect," where the buffering capacity of the ionizable lipid leads to an influx of protons and counter-ions, causing osmotic swelling and rupture of the endosome.[17][18]

In Vivo Performance and Biodistribution

Following intravenous administration, LNPs formulated with C12-200 have been shown to predominantly deliver their mRNA cargo to the liver.[12][14] To a lesser extent, delivery to the spleen, lungs, and kidneys has also been observed.[14] The biodistribution profile does not always directly correlate with protein expression, with C12-200 facilitating protein expression almost entirely in the liver.[14]

Table 3: In Vivo Efficacy of C12-200 LNPs

| Parameter | Observation | Reference(s) |

| Primary Target Organ | Liver | [12][14] |

| Secondary Distribution | Spleen, Lungs, Kidneys | [14] |

| mRNA Delivery Efficacy | High luciferase expression in the liver | [12] |

| siRNA Delivery Efficacy | High levels of Factor VII knockdown in non-human primates at doses as low as 0.03 mg/kg | [10] |

| Toxicity | Well-tolerated at effective doses, with less immune infiltration compared to some other ionizable lipids | [12] |

Interaction with Cellular Signaling Pathways

Ionizable lipid nanoparticles, including those containing lipids of the same class as C12-200, are not merely passive carriers but can actively engage with the innate immune system. This interaction can have an adjuvant effect, which can be beneficial for vaccine applications.[3][19]

One of the key pathways activated by these LNPs is the Toll-like receptor 4 (TLR4) signaling pathway.[20] Activation of TLR4 can lead to the downstream activation of two important transcription factors: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs) .[20][21] This signaling occurs through both MyD88-dependent and TRIF-dependent pathways.[22]

Activation of NF-κB leads to the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[23] The activation of IRFs results in the production of type I interferons (e.g., IFN-β).[23]

Conclusion

The foundational research on the C12-200 cationic lipid, presented here as a proxy for this compound, has been pivotal in advancing the field of RNA therapeutics. Its unique physicochemical properties, particularly its pH-responsive nature, enable the efficient encapsulation and intracellular delivery of nucleic acids. The detailed understanding of its mechanism of action, from cellular uptake to endosomal escape and its interaction with innate immune pathways, provides a solid framework for the rational design of next-generation lipid nanoparticle delivery systems for a wide range of therapeutic applications. Further research to definitively link the identifier this compound to C12-200 or to characterize it as a distinct entity will be valuable for the scientific community.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Lipids and Lipid Derivatives for RNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]

- 7. nucleosyn.com [nucleosyn.com]

- 8. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 17. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 19. researchgate.net [researchgate.net]

- 20. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scholar.usuhs.edu [scholar.usuhs.edu]

- 22. researchgate.net [researchgate.net]

- 23. From Bench to Bedside: Implications of Lipid Nanoparticle Carrier Reactogenicity for Advancing Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

80-O14B: A Technical Overview of a Cationic Lipidoid for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 80-O14B, a cationic lipid-like compound integral to the advancement of intracellular delivery systems. Its primary application lies in the formulation of lipid nanoparticles (LNPs) for the efficient transport of therapeutic molecules, most notably Proteolysis Targeting Chimeras (PROTACs), into cells to facilitate targeted protein degradation. This document outlines the available data, experimental methodologies, and the mechanistic pathways associated with the use of this compound in recent research.

Discovery and Development Context

This compound is a synthetic lipidoid designed for enhanced delivery of complex molecules like CRISPR/Cas9 and PROTACs into cells.[1] Its development is situated within the broader field of nanotechnology-based drug delivery systems, which aim to overcome the challenges of delivering large or charged molecules across the cell membrane. The cationic nature of this compound is crucial for its function, as it facilitates the encapsulation of negatively charged molecules and interaction with the cell membrane, ultimately leading to cellular uptake.

Quantitative Data Summary

The following table summarizes the key quantitative data reported in the literature for this compound-formulated nanoparticles.

| Parameter | Value | Analyte | Experimental Context | Source |

| Encapsulation Efficiency | 27.2% | Free ARV-771 | Encapsulation of the PROTAC ARV-771 in this compound LNPs. | [2] |

| Encapsulation Efficiency | 60.8% | Pre-fused ARV-771 with VHL protein | Encapsulation of a pre-formed complex of ARV-771 and its target E3 ligase protein (VHL). This suggests that pre-complexing the payload can significantly improve loading into the LNP. | [2][3] |

| In Vitro Efficacy | >90% reduction | BRD4 Protein Levels | LNCaP cells treated with ARV-771-loaded this compound LNPs for 24 hours. This demonstrates the high efficiency of the delivery system in enabling the PROTAC to reach its target and induce degradation. | [3] |

| In Vitro Efficacy (Time Course) | ~50% reduction | BRD4 Protein Levels | LNCaP cells treated with ARV-771-loaded this compound LNPs for 6 hours. This indicates a rapid onset of action for the delivered PROTAC. | [3] |

Experimental Protocols

A critical aspect of utilizing this compound is the proper formulation of the lipid nanoparticles and the loading of the therapeutic payload. The following is a detailed methodology based on published research for the formulation of this compound LNPs and their loading with a PROTAC.[2]

Materials

-

This compound lipidoid

-

PROTAC of interest (e.g., ARV-771)

-

Target protein (optional, for pre-fusion) (e.g., VHL protein)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

25 mM Sodium acetate solution (pH 5.5)

Formulation of this compound Lipid Nanoparticles

-

Preparation of this compound Solution: The this compound lipidoid is directly dissolved in a 25 mM sodium acetate solution at a pH of 5.5. The final concentration of the this compound LNP solution for incubation with the payload is typically around 5 µg/mL.

Loading of PROTAC into this compound LNPs (Pre-fused Method)

-

PROTAC Dilution: The PROTAC (e.g., ARV-771) is first dissolved in DMSO and then diluted to the desired concentration (e.g., 100 nM) in PBS.

-

Pre-fusion with Target Protein: The target protein for the PROTAC's E3 ligase binder (e.g., VHL protein) is added to the diluted PROTAC solution. A typical final concentration for the protein is 2.4 µg/mL.

-

Incubation for Complex Formation: The mixture of the PROTAC and its binding protein is incubated at room temperature for 30 minutes to allow for the formation of a stable complex.

-

Encapsulation: The prepared this compound LNP solution is added to the solution containing the pre-fused PROTAC-protein complex.

-

Final Incubation: The final mixture is incubated for another 15 minutes at room temperature before it is ready for administration to cell cultures.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for preparing PROTAC-loaded this compound LNPs and the signaling pathway of PROTAC-mediated protein degradation.

Caption: Experimental workflow for the preparation of PROTAC-loaded this compound LNPs.

Caption: PROTAC-mediated targeted protein degradation pathway.

References

- 1. This compound, 1624618-01-4 | BroadPharm [broadpharm.com]

- 2. Enhanced Protein Degradation by Intracellular Delivery of Pre-Fused PROTACs Using Lipid-like Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

The Interaction of 80-O14B with Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

80-O14B is a synthetic, cationic lipidoid nanoparticle (LNP) designed for the efficient intracellular delivery of therapeutic molecules, most notably Proteolysis Targeting Chimeras (PROTACs).[1] Its primary function is to encapsulate and transport cargo across the cellular membrane, a critical step for the therapeutic efficacy of many novel drug modalities. This technical guide provides a comprehensive overview of the known interactions of this compound with cellular membranes, drawing from available research and the established biophysical principles of lipid nanoparticle behavior. While specific quantitative data on the direct membrane interactions of this compound are limited in publicly accessible literature, this document synthesizes the existing information and provides a framework for understanding its mechanism of action.

Physicochemical Properties of this compound-Containing Lipid Nanoparticles

The interaction of any LNP with a cellular membrane is fundamentally governed by its physicochemical properties. For this compound, these properties are determined by its inherent molecular structure and the overall composition of the formulated nanoparticle.

Table 1: Key Physicochemical Parameters of Lipid Nanoparticles

| Parameter | Description | Typical Measurement Techniques | Relevance to Membrane Interaction |

| Size (Hydrodynamic Diameter) | The effective diameter of the LNP in a solution. | Dynamic Light Scattering (DLS) | Influences the mechanism of cellular uptake (e.g., endocytosis pathway). |

| Zeta Potential | A measure of the surface charge of the LNP. | Electrophoretic Light Scattering (ELS) | A positive zeta potential, characteristic of cationic lipids like this compound, promotes initial electrostatic interaction with the negatively charged cell membrane. |

| pKa | The pH at which the ionizable lipid is 50% protonated. | TNS (2-(p-toluidino)-naphthalene-6-sulfonic acid) Assay | A lower pKa allows the LNP to be neutral at physiological pH, reducing toxicity, and become positively charged in the acidic environment of the endosome, facilitating endosomal escape. |

| Encapsulation Efficiency | The percentage of the therapeutic cargo successfully encapsulated within the LNP. | RiboGreen Assay (for RNA), High-Performance Liquid Chromatography (HPLC) | High encapsulation efficiency is crucial for effective delivery and can be influenced by the interaction between the cargo and the LNP components.[1] |

A study involving this compound demonstrated that the encapsulation of a pre-fused PROTAC (ARV-771 with VHL protein) led to an increased particle size and a reduced zeta potential, indicating a successful interaction between the LNP and the cargo.[1]

The Proposed Mechanism of Cellular Uptake and Endosomal Escape

The cellular entry of this compound LNPs is believed to follow the general pathway established for cationic lipid-based delivery systems. This process is initiated by the electrostatic attraction between the positively charged LNP and the negatively charged proteoglycans on the cell surface.

Caption: Proposed pathway for cellular uptake and cargo release of this compound LNPs.

The primary mechanism of internalization for similarly sized cationic LNPs is often through endocytosis, with macropinocytosis being a frequently implicated pathway.[2] Once inside the cell, the LNP is trafficked into early endosomes. As the endosome matures, its internal pH drops. This acidic environment protonates the ionizable amine groups of this compound, leading to a net positive charge. This charge increase is hypothesized to facilitate the interaction of the LNP with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the encapsulated cargo into the cytoplasm.

Experimental Protocols for Characterizing Membrane Interactions

While specific protocols for this compound are not publicly available, the following are standard methodologies used to investigate the interaction of lipid nanoparticles with cellular membranes.

LNP Formulation and Physicochemical Characterization

Objective: To prepare this compound LNPs and determine their fundamental physical and chemical properties.

Methodology:

-

Formulation: this compound is typically dissolved in an organic solvent (e.g., ethanol) along with helper lipids such as a phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid in defined molar ratios. This lipid mixture is then rapidly mixed with an aqueous buffer (e.g., sodium acetate at a slightly acidic pH) containing the cargo to be encapsulated.[1] The rapid mixing, often achieved using a microfluidic device, leads to the self-assembly of the LNPs.

-

Size and Zeta Potential Measurement: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are used to determine the hydrodynamic diameter and surface charge of the formulated LNPs, respectively.

-

Encapsulation Efficiency: The amount of encapsulated cargo is quantified, often after removing unencapsulated material through techniques like dialysis or size exclusion chromatography. For nucleic acid cargo, a dye-binding assay such as the RiboGreen assay is commonly employed.

Cellular Uptake Assays

Objective: To elucidate the pathway and efficiency of LNP internalization into cells.

Methodology:

-

Flow Cytometry: Cells are incubated with fluorescently labeled this compound LNPs. After incubation, the cells are washed, and the fluorescence intensity per cell is measured by flow cytometry to quantify uptake.

-

Confocal Microscopy: This technique provides visual evidence of LNP internalization and subcellular localization. Co-localization studies with fluorescent markers for specific organelles (e.g., early endosomes, lysosomes) can help track the intracellular trafficking of the LNPs.

-

Uptake Inhibition Studies: To identify the specific endocytic pathway, cells are pre-treated with pharmacological inhibitors of different uptake mechanisms (e.g., cytochalasin D for macropinocytosis, chlorpromazine for clathrin-mediated endocytosis) before the addition of the LNPs. A reduction in uptake in the presence of a specific inhibitor suggests the involvement of that pathway.

Caption: A generalized experimental workflow for studying the cellular uptake of this compound LNPs.

Membrane Fusion and Endosomal Escape Assays

Objective: To assess the ability of this compound LNPs to fuse with or disrupt endosomal membranes.

Methodology:

-

Lipid Mixing Assay (FRET-based): Model lipid vesicles (liposomes) mimicking the endosomal membrane are prepared containing a pair of fluorescent lipid probes that exhibit Förster Resonance Energy Transfer (FRET). When this compound LNPs fuse with these liposomes, the probes are diluted, leading to a decrease in FRET signal, which can be monitored over time.

-

Content Release Assay: Liposomes are loaded with a self-quenching fluorescent dye. The disruption of the liposome membrane by this compound LNPs causes the release and de-quenching of the dye, resulting in an increase in fluorescence.

Signaling Pathways

Currently, there is no published evidence to suggest that this compound directly activates specific cellular signaling pathways upon interaction with the plasma membrane. The primary biological effect of this compound is to facilitate the delivery of its cargo, which in turn elicits a therapeutic response. Any observed downstream signaling events are more likely attributable to the action of the delivered molecule rather than the LNP itself.

Conclusion

This compound is a valuable tool for intracellular drug delivery, and its interaction with cellular membranes is central to its function. While a detailed biophysical characterization of this compound's membrane interactions is not yet publicly available, its behavior can be inferred from its cationic lipid-like nature and the established principles of LNP-cell interactions. The proposed mechanism involves an initial electrostatic binding to the cell surface, followed by endocytosis and subsequent pH-triggered endosomal escape. The experimental protocols outlined in this guide provide a roadmap for researchers seeking to further elucidate the specific membrane interaction properties of this compound and to optimize its performance as a delivery vehicle for next-generation therapeutics.

References

Technical Guide: Exploratory Studies of 80-O14B for Advanced Therapeutic Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

80-O14B is a novel cationic lipid-like compound emerging as a potent vehicle for the intracellular delivery of advanced therapeutics.[1] Its unique properties make it a subject of increasing interest for applications in gene therapy and targeted protein degradation. This technical guide provides a comprehensive overview of the current publicly available data on this compound, focusing on its role in exploratory studies. While primarily investigated for the delivery of Proteolysis Targeting Chimeras (PROTACs), its design for CRISPR/Cas9 delivery suggests a broader potential in the realm of gene therapy.[1] This document summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying mechanisms of action to support further research and development.

Core Compound Specifications

This compound is characterized as a cationic lipid-like molecule.[1] Such compounds are integral to the formulation of lipid nanoparticles (LNPs), which protect therapeutic payloads from degradation, facilitate cellular uptake, and enable endosomal escape for cytoplasmic delivery.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound-based lipid nanoparticles (LNPs) from a study focused on the delivery of the PROTAC ARV-771. This data provides a baseline for the expected physicochemical properties and performance of this compound formulations.

| Parameter | Free ARV-771 Formulation | Pre-fused ARV-771 Formulation | Reference |

| Encapsulation Efficiency | 27.2% | 60.8% | [2] |

| Particle Size (Diameter) | Data not specified | Increased size observed | [2] |

| Zeta Potential | Data not specified | Reduced potential observed | [2] |

| In Vitro BRD4 Degradation (8 hours) | Minimal | >90% reduction | |

| In Vitro BRD4 Degradation (24 hours) | Total degradation | Near-complete degradation |

Note: The pre-fused ARV-771 formulation involved incubating the PROTAC with its target E3 ligase protein (VHL) before encapsulation into the this compound LNP. This pre-fusion significantly enhanced encapsulation efficiency and the rate of target protein degradation.[2]

Experimental Protocols

Formulation of this compound Lipid Nanoparticles for PROTAC Delivery

This protocol is adapted from a study on the delivery of pre-fused ARV-771.

Materials:

-

ARV-771 (or other PROTAC)

-

VHL protein (or relevant E3 ligase protein)

-

Phosphate-buffered saline (PBS)

-

This compound lipidoid

-

25 mM Sodium acetate solution (pH 5.5)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

PROTAC Solubilization: Dissolve the PROTAC (e.g., ARV-771) in DMSO and dilute to the desired concentration (e.g., 100 nM) in PBS.

-

Pre-fusion of PROTAC-E3 Ligase Complex (Optional but Recommended):

-

Add the target E3 ligase protein (e.g., VHL protein at a final concentration of 2.4 μg/mL) to the diluted PROTAC solution.

-

Incubate the mixture for 30 minutes at room temperature to allow for the formation of the pre-fused complex.

-

-

This compound LNP Formulation:

-

Dissolve the this compound lipidoid directly into a 25 mM sodium acetate solution (pH 5.5).

-

-

Encapsulation:

-

Add the this compound LNP solution to the PROTAC or pre-fused PROTAC solution to achieve the desired final LNP concentration (e.g., 5 μg/mL).

-

Incubate the final mixture at room temperature for an additional 15 minutes before administration.

-

In Vitro Protein Degradation Assay

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound LNP-formulated therapeutic

-

RIPA lysis buffer

-

BCA protein assay kit

-

SDS-PAGE and Western blotting reagents

-

Antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH)

Procedure:

-

Cell Seeding: Culture HeLa cells in a 6-well plate (1 x 10^6 cells per well) for 24 hours prior to treatment.

-

Treatment: Dilute the this compound LNP-formulated therapeutic to the desired concentrations in fresh cell culture medium and add to the cells.

-

Incubation: Incubate the cells for the desired time points (e.g., 6, 8, 24 hours).

-

Cell Lysis:

-

Wash the cells with PBS.

-

Lyse the cells using RIPA lysis buffer.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Western Blot Analysis:

-

Normalize protein concentrations for all samples.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the target protein and a loading control.

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

-

Quantify band intensities to determine the extent of protein degradation.

-

Signaling Pathways and Mechanisms of Action

PROTAC-Mediated Protein Degradation Workflow

The delivery of a PROTAC using this compound LNPs initiates a cascade of events leading to the targeted degradation of a protein of interest (POI). The following diagram illustrates this workflow, highlighting the advantage of delivering a pre-fused PROTAC-E3 ligase complex.

Caption: Workflow of targeted protein degradation using this compound LNP-delivered pre-fused PROTAC.

General Mechanism of Endosomal Escape for Cationic Lipid Nanoparticles

The efficacy of this compound as a delivery vehicle is largely attributed to its ability to facilitate the escape of its payload from the endosome into the cytoplasm. As a cationic lipidoid, this compound likely follows a well-established mechanism for endosomal escape.

Caption: Proposed mechanism of endosomal escape for this compound lipid nanoparticles.

Conclusion and Future Directions

The available data indicates that this compound is a promising delivery vehicle for complex therapeutics. Its efficacy in delivering PROTACs, particularly in a pre-fused format, highlights its potential to overcome delivery challenges for large and complex molecules. While its application in gene therapy, specifically for CRISPR/Cas9 delivery, is suggested by its design, further research and publication of detailed studies are needed to fully elucidate its capabilities in this area. Future investigations should focus on:

-

Quantitative analysis of this compound for nucleic acid delivery: Determining the encapsulation efficiency, delivery efficiency, and functional outcomes (e.g., gene editing efficiency, mRNA expression) for payloads such as mRNA, siRNA, and CRISPR/Cas9 ribonucleoprotein complexes.

-

Optimization of formulation protocols for gene therapy: Developing and publishing detailed, reproducible protocols for the formulation of this compound LNPs with various gene therapy payloads.

-

In vivo studies: Evaluating the biodistribution, efficacy, and safety of this compound-based delivery systems in relevant animal models for various disease indications.

-

Elucidation of the specific intracellular trafficking pathways: Conducting detailed cell biology studies to map the precise endocytic and endosomal escape pathways of this compound LNPs.

This technical guide serves as a foundational resource for researchers and developers interested in leveraging the potential of this compound for the next generation of therapeutics. As more data becomes available, this guide will be updated to reflect the expanding knowledge base of this promising delivery platform.

References

Methodological & Application

Unlocking Gene Editing: A Guide to Lipid Nanoparticle-Mediated CRISPR/Cas9 RNP Delivery In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR/Cas9 technology has revolutionized the field of genetic engineering, offering unprecedented precision in genome editing. The delivery of the CRISPR/Cas9 machinery as a ribonucleoprotein (RNP) complex, comprising the Cas9 protein and a single guide RNA (sgRNA), is favored for its transient activity and reduced off-target effects.[1][2] Lipid nanoparticles (LNPs) have emerged as a promising non-viral vector for the in vitro and in vivo delivery of these RNP complexes due to their high encapsulation efficiency, low immunogenicity, and amenability to modification for targeted delivery.[3][4] While a specific, publicly available protocol termed "80-O14B" for CRISPR/Cas9 RNP delivery was not identified in existing literature, "this compound" has been described as a synthetic lipidoid nanoparticle for the intracellular delivery of proteins.[5] This document provides a comprehensive, representative protocol for the formulation of LNPs for CRISPR/Cas9 RNP delivery in vitro, based on established methodologies in the field. It also presents key quantitative data and visual workflows to guide researchers in applying this powerful technology.

Data Summary

The efficiency of LNP-mediated CRISPR/Cas9 RNP delivery can be influenced by factors such as the LNP formulation, the cell type, and the target gene. Below is a summary of representative quantitative data from studies utilizing lipid-based nanoparticles for gene editing.

| Parameter | Value | Cell Type | Target | Reference |

| Gene Knock-out Efficiency | Up to 80% | Fluorescent reporter cell lines | - | [6][7][8] |

| Gene Correction Efficiency | Up to 20% | Fluorescent reporter cell lines | - | [6][7][8] |

| Gene Disruption Efficiency | Up to 80% | Various mammalian cells | Various targets | [1] |

| Editing Efficiency | >90% reduction | - | BRD4 | [5] |

| Editing Efficiency | ~80% decrease | - | EGFP | [1] |

Experimental Protocols

This section outlines a general protocol for the formulation of LNPs to deliver CRISPR/Cas9 RNPs to cells in culture.

Materials

-

Cas9 nuclease

-

Synthetic single guide RNA (sgRNA) targeting the gene of interest

-

Cationic or ionizable lipids (e.g., DOTAP, or proprietary lipids which may include components like this compound)

-

Helper lipids (e.g., DOPE, cholesterol)

-

PEG-lipid

-

Ethanol

-

Formulation buffer (e.g., 25 mM sodium acetate, pH 5.5)[5]

-

Phosphate-Buffered Saline (PBS)

-

Cell culture medium

-

Target cells

Protocol

1. RNP Complex Formation a. Reconstitute lyophilized Cas9 protein and sgRNA in nuclease-free buffer. b. Mix Cas9 protein and sgRNA at a desired molar ratio (e.g., 1:1.2) in an appropriate buffer (e.g., PBS). c. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of the RNP complex.[5]

2. LNP Formulation (Microfluidic Mixing Method) a. Prepare the lipid mixture by dissolving the cationic/ionizable lipid, helper lipids, and PEG-lipid in ethanol. The exact ratios of these components should be optimized for the specific application. b. Prepare the aqueous phase containing the pre-formed RNP complexes in a formulation buffer (e.g., 25 mM sodium acetate, pH 5.5).[5] c. Use a microfluidic mixing device to rapidly mix the ethanolic lipid solution with the aqueous RNP solution at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous). This rapid mixing leads to the self-assembly of LNPs encapsulating the RNPs. d. Dialyze the resulting LNP suspension against PBS overnight at 4°C to remove ethanol and buffer exchange. e. Sterilize the LNP-RNP formulation by passing it through a 0.22 µm filter.

3. Characterization of LNP-RNPs a. Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS). b. Quantify the encapsulation efficiency of the RNP by measuring the amount of encapsulated protein and RNA using a suitable assay (e.g., Quant-iT RiboGreen assay for RNA and a protein quantification assay) after separating the free RNP from the LNPs.

4. In Vitro Delivery to Cells a. Plate the target cells in a suitable multi-well plate and culture them to the desired confluency (typically 70-80%). b. Add the LNP-RNP formulation to the cell culture medium at various concentrations. c. Incubate the cells with the LNP-RNPs for 48-72 hours. d. Harvest the cells for downstream analysis.

5. Assessment of Gene Editing Efficiency a. Extract genomic DNA from the treated cells. b. Amplify the target genomic locus using PCR. c. Use a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or next-generation sequencing (NGS) to determine the frequency of insertions and deletions (indels) at the target site.

Visualizing the Process

To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams have been generated.

Caption: Experimental workflow for LNP-mediated CRISPR/Cas9 RNP delivery.

Caption: Cellular uptake and mechanism of action for LNP-delivered RNPs.

Conclusion

The delivery of CRISPR/Cas9 RNPs using lipid nanoparticles represents a robust and versatile method for in vitro gene editing. The protocol and data presented here provide a foundational framework for researchers to develop and optimize their own LNP-RNP delivery systems. While the specific "this compound" protocol remains to be fully elucidated in public literature, the principles outlined in this document, derived from extensive research in the field of lipid nanoparticle-based delivery, offer a clear path forward for achieving high-efficiency gene editing in a variety of cell types. Careful optimization of LNP composition and formulation parameters will be key to maximizing the therapeutic potential of this transformative technology.

References

- 1. Strategies in the delivery of Cas9 ribonucleoprotein for CRISPR/Cas9 genome editing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies in the delivery of Cas9 ribonucleoprotein for CRISPR/Cas9 genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhanced Protein Degradation by Intracellular Delivery of Pre-Fused PROTACs Using Lipid-like Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Formulation Conditions on Lipid Nanoparticle Characteristics and Functional Delivery of CRISPR RNP for Gene Knock-Out and Correction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Impact of Formulation Conditions on Lipid Nanoparticle Characteristics and Functional Delivery of CRISPR RNP for Gene Knock-Out and Correction | Semantic Scholar [semanticscholar.org]

- 8. twistbioscience.com [twistbioscience.com]

Application Notes and Protocols: Targeted Cancer Cell Protein Degradation using 80-O14B-Delivered PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutics that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] This approach offers a powerful alternative to traditional inhibitors, with the potential to target previously "undruggable" proteins.[1] However, the delivery of these large and often hydrophobic molecules into cancer cells remains a significant challenge.

This document provides detailed application notes and protocols for the use of the novel cationic lipid-like nanoparticle, 80-O14B, for the efficient delivery of PROTACs to cancer cells.[2] We will focus on the delivery of the BET-family protein degrader, ARV-771, to prostate (LNCaP) and cervical (HeLa) cancer cells. A key strategy highlighted is the "pre-fusion" of the PROTAC with its target E3 ligase protein (VHL) prior to encapsulation, which has been shown to enhance degradation efficacy.[3]

Principle and Mechanism

The core principle of this application is the encapsulation of a pre-formed complex of the PROTAC ARV-771 and the Von Hippel-Lindau (VHL) E3 ligase protein within an this compound lipid nanoparticle (LNP). This pre-fusion step simplifies the intracellular ternary complex formation, a rate-limiting step in PROTAC efficacy.[3] The this compound LNP facilitates cellular uptake of the PROTAC-E3 ligase complex. Once inside the cell, the complex is released into the cytoplasm. The pre-formed complex can then directly engage the target protein, Bromodomain-containing protein 4 (BRD4), leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of BRD4, a key regulator of oncogene transcription, results in cell cycle arrest and apoptosis in cancer cells.[3][4]

Data Presentation

ARV-771 PROTAC Properties

| Property | Value | Reference |

| Full Name | (2S,4R)-1-((S)-2-(tert-butyl)-15-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][4][5][6]triazolo[4,3-a][4][6]diazepin-6-yl)-4,14-dioxo-6,10-dioxa-3,13-diazapentadecanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide | [7] |

| Molecular Formula | C49H60ClN9O7S2 | |

| Molecular Weight | 986.65 g/mol | |

| Target Protein | BRD2, BRD3, BRD4 | [4] |

| E3 Ligase Recruited | Von Hippel-Lindau (VHL) | [4] |

| Solubility | Soluble in DMSO | [7] |

In Vitro Efficacy of ARV-771 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Metric | Value | Reference |

| LNCaP | Prostate Cancer | Western Blot | DC50 (BRD4) | < 5 nM | [4][8] |

| HeLa | Cervical Cancer | Cell Viability | IC50 | 183 nM | [9] |

| HeLa (Folate-conjugated) | Cervical Cancer | Cell Viability | IC50 | 246 nM | [9] |

DC50 (Degradation Concentration 50) is the concentration of the PROTAC that induces 50% degradation of the target protein. IC50 (Inhibitory Concentration 50) is the concentration of the drug that inhibits 50% of the cell growth.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound delivered pre-fused PROTAC for BRD4 degradation.

Caption: Experimental workflow for evaluating this compound delivered PROTACs.

Experimental Protocols

Protocol 1: Preparation of Pre-fused ARV-771::VHL Complex

This protocol is adapted from the concept of pre-fused PROTACs.[3]

Materials:

-

ARV-771 (lyophilized powder)

-

Recombinant VHL protein

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

-

Microcentrifuge tubes

Procedure:

-

Prepare a 10 mM stock solution of ARV-771 in DMSO.

-

Dilute the ARV-771 stock solution to 1 µM in sterile PBS.

-

Add recombinant VHL protein to the diluted ARV-771 solution to a final concentration of 2-5 µM. The optimal molar ratio may need to be determined empirically.

-

Incubate the mixture at room temperature for 30-60 minutes with gentle agitation to allow for complex formation.

-

The resulting "pre-fused" ARV-771::VHL complex solution is now ready for encapsulation.

Protocol 2: Formulation of this compound Lipid Nanoparticles (LNPs)

This is a general protocol for LNP formulation using a microfluidic mixing approach, which should be adapted for the encapsulation of the pre-fused PROTAC complex. The precise molar ratios of lipids for optimal encapsulation of a protein-small molecule complex may require optimization.

Materials:

-